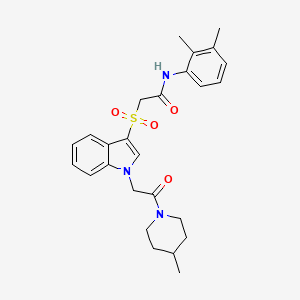
4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including dihydropyridinones and tetrahydropyridinediones, are synthesized via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes. These reactions yield various derivatives under specific conditions, contributing to the development of new compounds with potential pharmacological applications. The synthesis process demonstrates the versatility of heterocyclic chemistry in generating complex structures from simpler precursors, offering insights into novel synthetic pathways and the structural basis for biological activity (Bacchi et al., 2005).
Antimicrobial and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized, showing significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were evaluated for their COX-1/COX-2 inhibitory properties. The most active compounds demonstrated high selectivity and potency, comparable to standard drugs like sodium diclofenac, highlighting their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Biological Activity of Thiophene-3-carboxamide Derivatives
Thiophene-3-carboxamide derivatives have been identified to exhibit antibacterial and antifungal activities. The specific molecular conformation and intramolecular interactions of these compounds contribute to their bioactivity, demonstrating the importance of structural features in the development of antimicrobial agents. Such studies provide a foundation for the design of new drugs targeting resistant microbial strains, emphasizing the role of heterocyclic chemistry in medicinal chemistry research (Vasu et al., 2005).
Met Kinase Inhibitor Development
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the identification of potent and selective Met kinase inhibitors. These compounds have shown promising results in inhibiting tumor growth in preclinical models, with one candidate advancing into clinical trials. This highlights the potential of heterocyclic compounds in cancer therapy, particularly in targeting specific kinases involved in tumor progression and metastasis (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-8-10(11(18-2)6-12(15)16)13(17)14-7-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRPNWFEABZTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)


![8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2670557.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)
![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)

![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)


